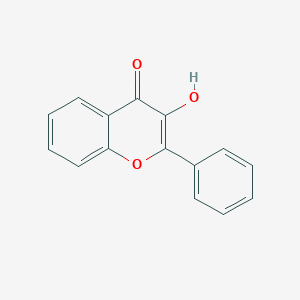













|
REACTION_CXSMILES
|
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:9][CH2:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:12].[OH-].[Na+].OO.Cl>CO.O>[OH:9][C:10]1[C:11](=[O:12])[C:13]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[O:8][C:1]=1[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
56 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
10.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
13.6 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
12.5 (± 2.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature (˜25° C.) for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To a three necked round bottomed flask, equipped
|
|
Type
|
TEMPERATURE
|
|
Details
|
with reflux condenser, calcium chloride guard tube and nitrogen inlet and magnetic stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to below 15° C
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred for 6 to 8 hrs at room temperature
|
|
Duration
|
7 (± 1) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After this the reaction mixture was cooled to 10° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the solid product that precipitated out
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
|
Type
|
WASH
|
|
Details
|
The solid was washed with water till the filtrate
|
|
Type
|
CUSTOM
|
|
Details
|
The solid product was dried in an oven at 70° C.
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(OC2=CC=CC=C2C1=O)C1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |